molecular formula C13H16O5 B12611098 1-(3-Acetylphenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one CAS No. 648416-63-1

1-(3-Acetylphenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one

Cat. No.: B12611098
CAS No.: 648416-63-1
M. Wt: 252.26 g/mol
InChI Key: LHVUXAAQLZPMCM-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one is an organic compound with a complex structure that includes a phenyl ring substituted with an acetyl group, a hydroxy group, and two hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Acetylphenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-acetylphenol with formaldehyde and subsequent reduction reactions to introduce the hydroxymethyl groups. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Acetylphenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving electrophiles such as halogens or nitro groups in the presence of catalysts like aluminum chloride.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Acetylphenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Acetylphenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one exerts its effects involves interactions with various molecular targets. The hydroxyl and acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to cell signaling, enzyme activity, and gene expression.

Comparison with Similar Compounds

    Phenylacetone: An organic compound with a similar phenyl ring structure but different functional groups.

    1-Phenylpropanone: Another compound with a phenyl ring and a ketone group.

Uniqueness: 1-(3-Acetylphenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

648416-63-1

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

1-(3-acetylphenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one

InChI

InChI=1S/C13H16O5/c1-9(17)10-3-2-4-11(5-10)12(18)13(6-14,7-15)8-16/h2-5,14-16H,6-8H2,1H3

InChI Key

LHVUXAAQLZPMCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=O)C(CO)(CO)CO

Origin of Product

United States

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